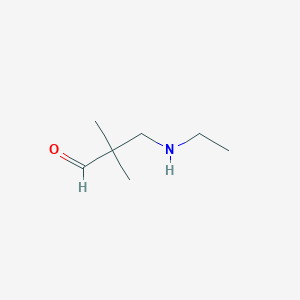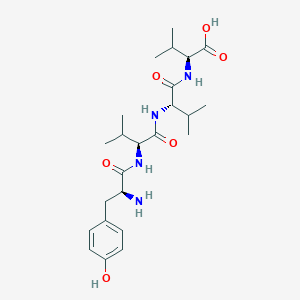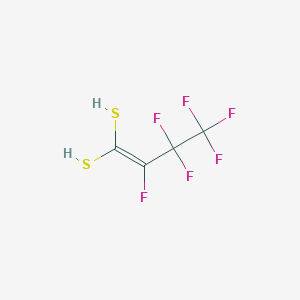
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one is a chemical compound that belongs to the morpholine family Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through a nitration reaction, where the phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can play a crucial role in binding interactions, while the morpholine ring can influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6R)-4-ethyl-6-phenylmorpholin-3-one: Lacks the nitro group, which may result in different biological activity.
(6R)-4-methyl-6-(4-nitrophenyl)morpholin-3-one: Contains a methyl group instead of an ethyl group, potentially altering its chemical reactivity and biological properties.
(6R)-4-ethyl-6-(3-nitrophenyl)morpholin-3-one: The nitro group is positioned differently on the phenyl ring, which can affect its interactions with molecular targets.
Uniqueness
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of an ethyl group on the morpholine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
920802-06-8 |
|---|---|
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C12H14N2O4/c1-2-13-7-11(18-8-12(13)15)9-3-5-10(6-4-9)14(16)17/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
USNWXOHSJXJMHO-NSHDSACASA-N |
Isomerische SMILES |
CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)

![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)
![5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12614101.png)

![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)



![Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12614151.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)

![N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12614173.png)
![9-Methoxy-8-methyl-11H-benzo[a]carbazole](/img/structure/B12614178.png)
